2,2,4-Trimethylpentan-3-yl 2-methylpropanoate
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Overview
Description
2,2,4-Trimethylpentan-3-yl 2-methylpropanoate is an organic compound with the molecular formula C12H24O3. It is also known by its IUPAC name, (1-hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate . This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols.
Preparation Methods
The synthesis of 2,2,4-Trimethylpentan-3-yl 2-methylpropanoate typically involves the esterification reaction between 2,2,4-trimethylpentane-1,3-diol and 2-methylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and it is carried out under reflux conditions to drive the reaction to completion . Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
2,2,4-Trimethylpentan-3-yl 2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into its corresponding alcohol and carboxylic acid.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst, typically an acid or base.
Scientific Research Applications
2,2,4-Trimethylpentan-3-yl 2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The ester is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethylpentan-3-yl 2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in enzymatic reactions, the ester may act as a substrate that is converted into other products through catalytic processes. The pathways involved can vary widely based on the specific context of its use .
Comparison with Similar Compounds
2,2,4-Trimethylpentan-3-yl 2-methylpropanoate can be compared with other esters such as:
2,2,4-Trimethylpentane-1,3-diol diisobutyrate: This compound is similar in structure but contains two ester groups.
2,2,4-Trimethylpentane-1,3-diol monoester: This compound has a similar backbone but only one ester group.
Isobutyl isobutyrate: This ester has a different alcohol component but a similar carboxylic acid component.
The uniqueness of this compound lies in its specific combination of the 2,2,4-trimethylpentane backbone with the 2-methylpropanoate ester group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
827043-83-4 |
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Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2,2,4-trimethylpentan-3-yl 2-methylpropanoate |
InChI |
InChI=1S/C12H24O2/c1-8(2)10(12(5,6)7)14-11(13)9(3)4/h8-10H,1-7H3 |
InChI Key |
UMXUAGHXEIQRIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)(C)C)OC(=O)C(C)C |
Origin of Product |
United States |
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